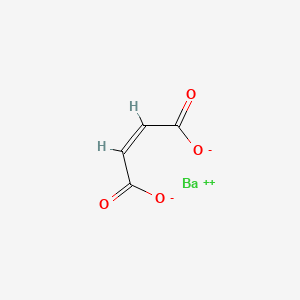
barium(2+);(Z)-but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);(Z)-but-2-enedioate is a coordination compound formed by the interaction of barium ions (Ba²⁺) with (Z)-but-2-enedioate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);(Z)-but-2-enedioate typically involves the reaction of barium salts, such as barium chloride (BaCl₂), with (Z)-but-2-enedioic acid (fumaric acid). The reaction is carried out in an aqueous medium, where the barium ions react with the fumaric acid to form the desired coordination compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade barium salts and fumaric acid, with the reaction carried out in large reactors. The product is then purified through filtration, washing, and drying to obtain the final compound in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);(Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions where the (Z)-but-2-enedioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield barium carbonate (BaCO₃) and other oxidation products, while reduction reactions may produce barium metal and reduced organic species.
Aplicaciones Científicas De Investigación
Barium(2+);(Z)-but-2-enedioate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of barium-based materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of barium(2+);(Z)-but-2-enedioate involves its interaction with molecular targets and pathways. The barium ions can interact with various biological molecules, affecting their structure and function. The (Z)-but-2-enedioate ligand can also participate in chemical reactions, influencing the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to barium(2+);(Z)-but-2-enedioate include other barium coordination compounds such as barium acetate (Ba(C₂H₃O₂)₂) and barium oxalate (BaC₂O₄).
Uniqueness
This compound is unique due to the presence of the (Z)-but-2-enedioate ligand, which imparts specific chemical properties and reactivity to the compound. This uniqueness makes it valuable for specific applications where other barium compounds may not be suitable.
Propiedades
Número CAS |
29202-49-1 |
|---|---|
Fórmula molecular |
C4H2BaO4 |
Peso molecular |
251.38 g/mol |
Nombre IUPAC |
barium(2+);(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
Clave InChI |
YXUUWXPIZZLNIO-ODZAUARKSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=O)[O-].[Ba+2] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


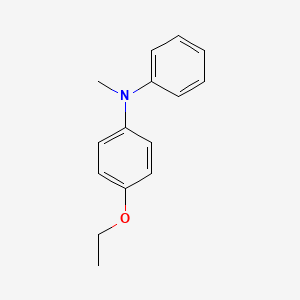
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
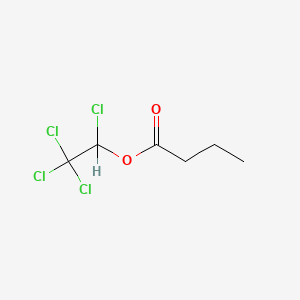
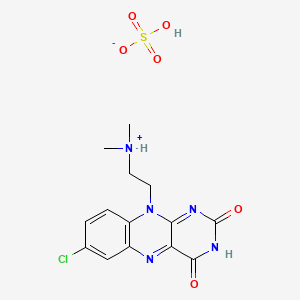
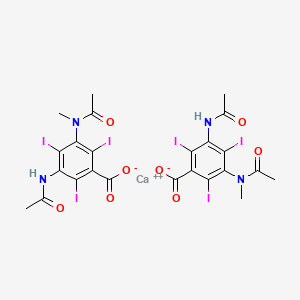
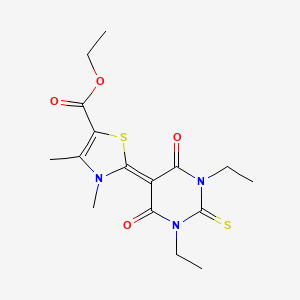


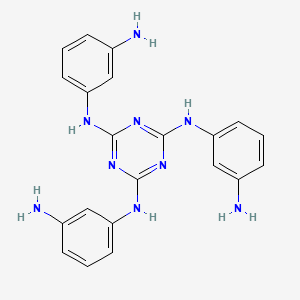
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
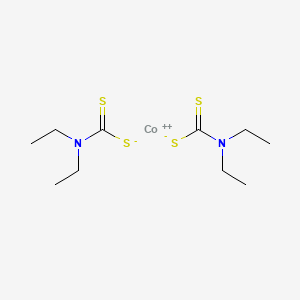
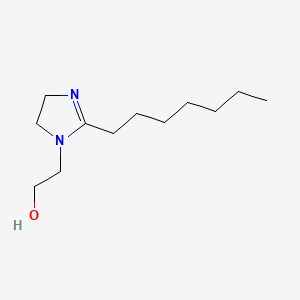
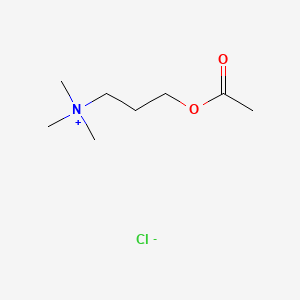
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
